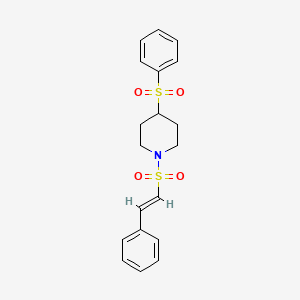

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

説明

特性

IUPAC Name |

4-(benzenesulfonyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c21-25(22,16-13-17-7-3-1-4-8-17)20-14-11-19(12-15-20)26(23,24)18-9-5-2-6-10-18/h1-10,13,16,19H,11-12,14-15H2/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMZHSHLBZUJSN-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Notes and Protocols: Preparation of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine Stock Solutions for High-Throughput Screening

Introduction

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a novel small molecule with a chemical structure suggesting potential biological activity of interest in drug discovery. The presence of phenylsulfonyl and piperidine moieties is common in compounds with diverse pharmacological effects, including anticancer properties.[1][2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. The reliability and reproducibility of HTS data are fundamentally dependent on the quality and consistency of the compound stock solutions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine stock solutions tailored for HTS applications. As specific experimental data for this compound is not widely available, this guide is based on established best practices for compound management in HTS and knowledge of structurally related molecules.[3][4] It is imperative that the end-user performs small-scale validation experiments to confirm the optimal conditions for this specific compound.

Physicochemical Properties and Preliminary Considerations

At the time of writing, detailed experimental data on the physicochemical properties of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, such as its aqueous solubility and stability, are not extensively published. Therefore, the following information is based on its chemical structure and general knowledge of similar compounds.

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₁₉H₂₁NO₄S₂ | Calculated based on the chemical structure. |

| Molecular Weight | 391.5 g/mol | Crucially, the user must confirm this value from the Certificate of Analysis (CoA) provided by the supplier. |

| Appearance | Likely a solid at room temperature. | Based on similar sulfonyl-containing compounds. |

| Solubility | Expected to have low aqueous solubility. | The presence of two sulfonyl groups and two phenyl rings suggests lipophilicity.[5] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a versatile solvent capable of dissolving a wide range of compounds used in HTS.[3][4] |

Causality Behind Experimental Choices:

The selection of DMSO as the primary solvent is based on its broad solubilizing power and compatibility with most HTS automation and assay formats.[3][4] However, DMSO is hygroscopic and can affect the stability of certain compounds.[6] Therefore, the use of anhydrous, high-purity DMSO is critical to minimize water absorption and potential compound precipitation or degradation.[4]

Detailed Protocol for 10 mM Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine in 100% DMSO. This concentration is a common starting point for HTS campaigns.[7]

Materials and Equipment

-

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Sterile, amber glass vials or microcentrifuge tubes with secure caps

-

Calibrated micropipettes and sterile, nuclease-free pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Procedure

-

Pre-dissolution Preparation:

-

Allow the vial of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine and the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture.[4]

-

Perform all handling of the solid compound and DMSO in a chemical fume hood.

-

-

Calculation of Required Mass:

-

To prepare a 10 mM stock solution, the required mass of the compound must be calculated using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Example Calculation (using the estimated MW of 391.5 g/mol to prepare 1 mL of a 10 mM stock solution):

-

Mass (mg) = (0.010 mol/L) x (0.001 L) x (391.5 g/mol ) x (1000 mg/g) = 3.915 mg

-

-

Note: It is crucial to use the exact molecular weight provided on the compound's Certificate of Analysis for this calculation.

-

-

Weighing the Compound:

-

Place a sterile amber vial or microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh the calculated mass of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine directly into the vial. Record the exact mass weighed.

-

-

Dissolution:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

-

Securely cap the vial and vortex vigorously for at least 2 minutes.

-

Visually inspect the solution for any undissolved particles. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[8]

-

The final solution should be clear and free of any visible precipitate.

-

Diagram of Stock Solution Preparation Workflow

Caption: Workflow for preparing the stock solution.

Quality Control and Validation

A rigorous quality control (QC) process is essential to ensure the integrity of the stock solution and the reliability of subsequent HTS data.[9][10]

Recommended QC Analysis: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for high-throughput QC of compound solutions.[9][10]

-

Identity Confirmation: The mass spectrometer (MS) will confirm the identity of the compound by detecting its molecular ion.

-

Purity Assessment: The liquid chromatography (LC) component, typically with a UV detector, will separate the compound from any impurities, allowing for an assessment of its purity.[9]

-

Concentration Verification: While more complex, quantitative LC-MS methods can be employed to verify the concentration of the stock solution. Alternatively, techniques like Chemiluminescent Nitrogen Detection (CLND) can be used for accurate concentration determination.

Protocol for QC Sample Preparation

-

Prepare a dilute sample of the stock solution (e.g., 10 µM) in a suitable solvent system (e.g., acetonitrile/water).

-

Inject the sample into the LC-MS system.

-

Analyze the resulting data to confirm the mass corresponding to (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, determine the purity (ideally >95%), and, if possible, quantify the concentration.

Storage and Handling

Proper storage is critical to maintain the stability and integrity of the stock solution over time.

Recommended Storage Conditions

| Condition | Duration | Temperature | Container | Notes |

| Short-term | < 1 week | 4°C | Amber glass vial or tube | Protect from light. |

| Long-term | > 1 week | -20°C or -80°C | Amber glass vial or tube | -80°C is preferred for maximum stability. |

Best Practices for Handling and Storage

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption, aliquot the stock solution into single-use volumes immediately after preparation.[4]

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Inert Gas: For compounds that may be sensitive to oxidation, flushing the headspace of the vials with an inert gas like argon or nitrogen before sealing can improve long-term stability.

-

Hygroscopicity: Always keep DMSO-containing solutions tightly sealed to prevent moisture absorption.[6]

Safety Precautions

While specific toxicity data for (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is not available, the chemical structure suggests that appropriate safety measures should be taken. Sulfonyl-containing compounds can be irritants, and piperidine derivatives can have varied toxicological profiles.[11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid compound and its solutions.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste. Avoid generating dust from the solid compound.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Application in High-Throughput Screening

The prepared stock solution of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is now ready for use in various HTS assays. Structurally similar phenylsulfonyl piperidine compounds have shown cytotoxic effects on cancer cell lines.[1] Therefore, a primary application could be screening for anticancer activity.

Example HTS Workflow: Cancer Cell Viability Assay

Caption: A typical workflow for an HTS cell viability assay.

In such an assay, the 10 mM stock solution would be serially diluted to create a concentration gradient across a multi-well plate containing cultured cancer cells. After a defined incubation period, a reagent that measures cell viability is added, and the signal is read by a plate reader. The resulting data can be used to determine the concentration at which the compound inhibits cell growth by 50% (IC50), a key indicator of its potency.

Conclusion

The preparation of high-quality stock solutions is a critical and foundational step for successful high-throughput screening campaigns. This guide provides a detailed, experience-based protocol for the preparation of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine stock solutions. By adhering to these procedures for preparation, quality control, storage, and handling, researchers can ensure the integrity of their compound solutions, leading to more reliable and reproducible HTS data and ultimately accelerating the drug discovery process. It is reiterated that the user should perform initial small-scale solubility and stability tests to confirm the suitability of these general protocols for this specific compound.

References

-

Samanta, S., Roy, J., Debnath, B., Ljungman, M., & Neamati, N. (2025). PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. ACS Pharmacology & Translational Science, 8(4), 1072–1086. Available from: [Link]

-

De La Roche, J., et al. (2011). Implementation of high-throughput quality control processs within compound management. Drug Discovery World. Available from: [Link]

-

da Silva, G. G., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Pharmaceuticals, 17(9), 1205. Available from: [Link]

-

De La Roche, J., et al. (2015). Implementation of high-throughput quality control processes within Compound Management. SLAS Discovery, 20(9), 1039-1046. Available from: [Link]

-

Shen, L., et al. (2004). A Novel Approach to High-Throughput Quality Control of Parallel Synthesis Libraries. Journal of Combinatorial Chemistry, 6(4), 566-572. Available from: [Link]

-

ChemBK. (n.d.). 1-(Phenylsulfonyl)piperidine, 97% - Physico-chemical Properties. ChemBK. Available from: [Link]

-

Hughes, S. J., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology, 4(11), 868-883. Available from: [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal, e202302898. Available from: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. Available from: [Link]

-

Quora. (2018). What is the best way of storing a DMSO in a research lab? Quora. Available from: [Link]

-

Penketh, P. G., Shyam, K., & Sartorelli, A. C. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912–2917. Available from: [Link]

-

Samanta, S., Roy, J., Debnath, B., Ljungman, M., & Neamati, N. (2025). PSP205, a Novel Phenyl Sulfonyl Piperidine, Induces Apoptotic Cell Death in Colon Cancer by Modulating Coat Protein Complex-Mediated Vesicle Trafficking. ACS Pharmacology & Translational Science. Available from: [Link]

-

Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available from: [Link]

-

Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Available from: [Link]

-

Jahan, S., et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 25(4), 835-839. Available from: [Link]

-

Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Available from: [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

-

Bergström, C. A. S., et al. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 126, 126-143. Available from: [Link]

-

Mondal, S., et al. (2019). A Free Energy Perturbation Approach to Estimate the Intrinsic Solubilities of Drug-like Small Molecules. ChemRxiv. Available from: [Link]

-

Johnson, S. R., Chen, X.-Q., Murphy, D., & Gudmundsson, O. (2007). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics, 4(4), 513–523. Available from: [Link]

-

Li, L., Totton, T., & Frenkel, D. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics, 149(5), 054102. Available from: [Link]

-

ResearchGate. (n.d.). Cytotoxic activity data for compounds 1a–f and 2a–d. ResearchGate. Available from: [Link]

-

Caron, S., et al. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. ChemBioChem, 21(2), 227-236. Available from: [Link]

-

Hsieh, J.-H., et al. (2015). Quality Control of Quantitative High Throughput Screening Data. Journal of Chemical Information and Modeling, 55(8), 1635-1645. Available from: [Link]

-

Reddit. (2024). Making up compound for cell culture using DMSo. Reddit. Available from: [Link]

-

Griboedova, T. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1400. Available from: [Link]

-

Scilight Press. (2025). Environments: Machine Learning Study Based on Hansen Solubility Parameters. Scilight Press. Available from: [Link]

-

Kulkarni, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1630-1639. Available from: [Link]

-

Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available from: [Link]

-

Gümüş, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Sulfonate Derivatives Bearing Salicylaldehyde. Molecules, 27(12), 3823. Available from: [Link]

-

Al-Ghorbani, M., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1-15. Available from: [Link]

-

ResearchGate. (2025). (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. Available from: [Link]

-

MP Biomedicals. (n.d.). Dimethyl Sulfoxide. MP Biomedicals. Available from: [Link]

-

ResearchGate. (n.d.). Selected examples of bioactive sulfonyl/sulfonamide derivatives. ResearchGate. Available from: [Link]

-

Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available from: [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. nextsds.com [nextsds.com]

- 6. mdpi.com [mdpi.com]

- 7. E-4031 | C21H27N3O3S | CID 3185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nwmedj.org [nwmedj.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester [webbook.nist.gov]

- 11. Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Framework for Establishing In Vivo Dosing Guidelines for (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine in Murine Models

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish in vivo dosing guidelines for the novel compound, (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, in murine models. As specific preclinical data for this molecule is not publicly available, this guide emphasizes a systematic, first-principles approach. It details the critical sequence of experiments, from initial formulation development for a likely poorly soluble compound to the determination of a safe and effective dose range. The protocols herein are designed to ensure scientific rigor, reproducibility, and the ethical use of laboratory animals. We will explain the causality behind experimental choices, providing a self-validating system to guide the investigation of this and other novel small molecules.

Introduction: The Challenge of Novel Compound Advancement

The transition of a novel chemical entity from in vitro discovery to in vivo validation is a critical juncture in drug development.[1] (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a compound featuring a piperidine core, a structure common in many pharmacologically active agents.[2][3][4] The presence of two sulfonyl groups suggests potential for specific biological interactions, but also raises challenges, most notably poor aqueous solubility.

The absorption and ultimate bioavailability of such compounds are highly dependent on the formulation and the physiological environment.[5] Therefore, a robust, stepwise methodology is required to characterize the compound's behavior in a living system. This guide outlines the essential preliminary studies required before efficacy testing: formulation optimization, tolerability assessment, and pharmacokinetic profiling. Adherence to this logical progression maximizes the likelihood of generating meaningful and reproducible in vivo data. All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[6]

Phase I: Formulation Development for a Poorly Soluble Compound

The primary obstacle for many new chemical entities is poor water solubility, which limits absorption and leads to low or inconsistent bioavailability.[5][7] The goal of formulation development is to create a safe and stable vehicle that allows for consistent and accurate dosing.[8]

Rationale for a Tiered Formulation Strategy

A tiered approach, starting with simple solutions and progressing to more complex systems, is an efficient method for vehicle selection.[9] The choice of vehicle is critically dependent on the intended route of administration (e.g., oral, intravenous) and must be well-tolerated by the animal model.[8]

Experimental Protocol: Vehicle Screening and Preparation

Objective: To identify a suitable vehicle for oral (p.o.) and intravenous (i.v.) administration of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine in mice.

Protocol 1: Preparation of a Co-Solvent Based Vehicle (for i.v. or p.o. administration)

This protocol is a common starting point for compounds that can be solubilized in a co-solvent system.

-

Weigh the required amount of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine.

-

In a sterile vial, dissolve the compound in a minimal amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO). Aim for an initial volume of 5-10% of the final desired volume.

-

Add a secondary co-solvent, such as Polyethylene Glycol 400 (PEG 400), while vortexing. A common ratio is 10% DMSO and 40% PEG 400.[8]

-

Incorporate a surfactant like Polysorbate 80 (Tween® 80) or Cremophor® EL to aid solubility and prevent precipitation upon dilution in aqueous environments.[8][9] An addition of 5-10% is a typical starting point.

-

Complete the final volume by slowly adding saline (0.9% NaCl) or PBS while continuously mixing.

-

Observe the final solution for any signs of precipitation. If the solution is clear, it can be sterile-filtered (0.22 µm) for intravenous administration.

Protocol 2: Preparation of a Suspension Vehicle (for p.o. administration)

If the compound cannot be fully dissolved, a suspension is the next logical step for oral dosing.[9]

-

Weigh the required amount of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine. Micronizing the powder by grinding can improve suspension quality.[7]

-

In a mortar, add a small amount of a wetting agent, such as a 0.5% (w/v) solution of methylcellulose or carboxymethylcellulose (CMC) containing 0.1% Tween® 80, to the compound powder.[8]

-

Triturate the powder with the wetting agent to form a uniform paste. This prevents clumping.[8]

-

Gradually add the remaining volume of the vehicle while continuously mixing to form a uniform suspension.[8]

-

Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity. The suspension must be continuously stirred during dosing to ensure uniform delivery to each animal.[8]

Data Presentation: Common Formulation Vehicles

The following table summarizes common starting formulations for in vivo studies of poorly soluble compounds.

| Formulation Type | Components & Typical Composition | Route | Advantages | Considerations |

| Co-Solvent Solution | 5-10% DMSO, 30-40% PEG 400, 5-10% Tween® 80, q.s. with Saline | i.v., p.o. | Homogeneous dosing, suitable for i.v. | Potential for vehicle toxicity at high concentrations; drug may precipitate upon injection.[9] |

| Aqueous Suspension | 0.5-1% Methylcellulose or CMC, 0.1-0.5% Tween® 80 in water | p.o. | Simple to prepare, avoids harsh organic solvents. | Requires continuous stirring; particle size can affect absorption. |

| Lipid-Based Solution | Corn oil, Sesame oil, or Medium-chain triglycerides (MCT) | p.o. | Can enhance oral absorption of lipophilic compounds.[5][9] | May not be suitable for all compounds; potential for altered pharmacokinetics. |

Visualization: Formulation Selection Workflow

Caption: A decision-making workflow for selecting a suitable in vivo formulation.

Phase II: Maximum Tolerated Dose (MTD) Determination

Before any efficacy studies, the safety and tolerability of the compound must be established. The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specified period.[1] This step is crucial for selecting doses for subsequent pharmacokinetic and efficacy studies and for minimizing animal morbidity.[1]

Rationale for MTD Studies

MTD studies are designed to identify the dose-limiting toxicities and establish a safe upper limit for dosing.[10] They are not designed to determine the lethal dose (LD50) but rather to observe sub-lethal toxicity.[10] Key endpoints include significant body weight loss (typically >15-20%), changes in clinical signs (e.g., lethargy, ruffled fur), and other observable adverse effects.[1][6]

Experimental Protocol: Single-Dose Escalation MTD Study

Objective: To determine the MTD of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine after a single administration.

-

Animal Model: Use a common inbred mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 mice per dose group.[11][12]

-

Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).[11] The dose range may be informed by any available in vitro cytotoxicity data.

-

Administration: Administer the compound via the intended route (e.g., oral gavage). Include a vehicle-only control group.

-

Monitoring:

-

Record body weight for each animal just before dosing and then daily for 7-14 days.[13]

-

Perform clinical observations at regular intervals post-dosing (e.g., 30 min, 1, 2, 4, 24, 48, and 72 hours), looking for signs of toxicity such as lethargy, abnormal posture, labored breathing, or unresponsiveness.[11]

-

-

Endpoint Definition: The MTD is defined as the highest dose that does not result in >20% body weight loss in any animal or significant, persistent clinical signs of toxicity.[6]

Data Presentation: Sample MTD Study Design

| Group | Treatment | Dose (mg/kg) | Route | No. of Animals | Monitoring Period |

| 1 | Vehicle Control | 0 | p.o. | 3-5 | 7 Days |

| 2 | Compound | 10 | p.o. | 3-5 | 7 Days |

| 3 | Compound | 30 | p.o. | 3-5 | 7 Days |

| 4 | Compound | 100 | p.o. | 3-5 | 7 Days |

| 5 | Compound | 300 | p.o. | 3-5 | 7 Days |

Visualization: MTD Dose Escalation Workflow

Caption: A simplified workflow for a dose escalation MTD study.

Phase III: Preliminary Pharmacokinetic (PK) Profiling

Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and eliminates a drug.[14] A preliminary PK study is essential to understand the exposure profile of the compound and to ensure that efficacious doses result in meaningful drug concentrations in the body.[6][15]

Rationale for PK Studies

A PK study provides critical parameters such as maximum concentration (Cmax), time to Cmax (Tmax), elimination half-life (t1/2), and area under the curve (AUC).[16] By comparing the AUC from oral (p.o.) and intravenous (i.v.) administration, the compound's oral bioavailability can be calculated. This information is vital for designing rational dosing schedules for efficacy studies.[17]

Experimental Protocol: Single-Dose PK Study in Mice

Objective: To determine the basic PK parameters of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine following single i.v. and p.o. administration.

-

Animal Model & Groups: Use a common mouse strain (3-4 animals per time point).[15] Prepare two main groups: one for i.v. administration and one for p.o. administration. The selected dose should be non-toxic, ideally at or below the MTD.[6]

-

Administration:

-

IV Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

-

PO Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (e.g., via saphenous or tail vein) at multiple time points. The use of serial microsampling from the same animal is preferred to reduce animal numbers and inter-animal variability.[18]

-

Sample Processing: Process blood to obtain plasma or serum, and store at -80°C until analysis.

-

Bioanalysis: Develop a sensitive and specific analytical method (typically LC-MS/MS) to quantify the concentration of the compound in the plasma/serum samples.

-

Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using non-compartmental analysis software.

Data Presentation: Sample PK Study Design

| Parameter | IV Group | PO Group |

| Dose | 2 mg/kg | 20 mg/kg |

| Route | Intravenous (Tail Vein) | Oral (Gavage) |

| Animals | 3 mice/timepoint (or serial) | 3 mice/timepoint (or serial) |

| Timepoints | 0.08, 0.25, 0.5, 1, 2, 4, 8 hr | 0.25, 0.5, 1, 2, 4, 8, 24 hr |

| Matrix | Plasma | Plasma |

| Analysis | LC-MS/MS | LC-MS/MS |

Conclusion and Path Forward to Efficacy Studies

This document outlines the foundational, indispensable steps required to establish in vivo dosing guidelines for a novel compound such as (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine. By systematically developing a suitable formulation, defining the maximum tolerated dose, and characterizing the pharmacokinetic profile, researchers can proceed to efficacy studies with a rational and scientifically sound dosing strategy. The data gathered from these preliminary experiments prevent the misinterpretation of efficacy results that might arise from poor drug exposure or overt toxicity, ultimately conserving resources and ensuring the ethical and effective use of animal models in research. The doses chosen for efficacy studies should be based on the MTD and the exposures achieved in the PK study, aiming for a dose-response relationship that links drug concentration to biological effect.

References

- Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.

- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- Benchchem. (n.d.). Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies.

- IONTAS. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.

- Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse.

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. doi:10.1016/j.ejps.2006.04.016

- Hooke Laboratories. (n.d.). Maximum Tolerated Dose (MTD) - Contract Research.

- Bergström, C. A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 369-377. doi:10.1016/j.ejps.2016.08.031

- Hather, G., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer, 17(1), 699. doi:10.1186/s12885-017-3677-7

- Enamine. (n.d.). Pharmacokinetic studies in mice or rats.

- Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.

- Li, Y., et al. (2017). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (128), 56213. doi:10.3791/56213

- U.S. Food and Drug Administration. (n.d.). Redbook 2000: V.B. Metabolism and Pharmacokinetic Studies.

- Jonnala, S., et al. (2020). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Xenobiotica, 50(5), 585-591. doi:10.1080/00498254.2019.1687008

- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Mouse Studies with MAX-10181.

- Fletcher, S. R., et al. (2002). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 45(2), 492-503. doi:10.1021/jm011030v

- ResearchGate. (2016). How can I calculate in vivo dosage in mice from my in vitro efficacy?

- Wang, Y., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 71, 116950. doi:10.1016/j.bmc.2022.116950

- Wang, Z., et al. (2014). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Toxicology Reports, 1, 427-434. doi:10.1016/j.toxrep.2014.07.006

- Erhirhie, E. O., et al. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.

- Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 17(11), 13467-13483. doi:10.3390/molecules171113467

- Lin, G. L., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, 357(4), e2300435. doi:10.1002/ardp.202300435

- MacLeod, A. M., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4385-4401. doi:10.1021/jm980376b

- Arshad, S., et al. (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2401. doi:10.1107/S1600536811033162

- Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. doi:10.3389/fphar.2021.775418

- Kim, M., et al. (2018). Hit-to-lead optimization of phenylsulfonyl hydrazides for a potent suppressor of PGE2 production: Synthesis, biological activity, and molecular docking study. Bioorganic & Medicinal Chemistry, 26(15), 4471-4481. doi:10.1016/j.bmc.2018.07.027

- Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 10(7), 1235-1247. doi:10.1002/cmdc.201500137

- Liu, W., et al. (2025). HJ-4, a novel piperine derivative, inhibits tumor growth and angiogenesis via p53 activation and oncogenic pathway inhibition in colorectal cancer models. Scientific Reports.

-

PubChem. (n.d.). Piperidine, 1-(p-tolylsulfonyl)-. Retrieved from [Link]

- Srisuttee, R., et al. (2025). Anticancer effect of piperine, a black pepper compound, regulating apoptosis mediated through extracellular vesicles and cathepsin D in acute leukemia. Scientific Reports.

- An, G., & Grove, A. (2013). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 4, 153. doi:10.3389/fphar.2013.00153

- Zhelev, Z., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(24), 8961. doi:10.3390/molecules27248961

- Bushra, R., et al. (2011). PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DRUGS AND FOOD. Ovidius University Annals of Chemistry, 22(1), 39-46.

- Lee, J. Y., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5529-5534. doi:10.1016/j.bmcl.2016.10.038

- Latino, D. A. R. S., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Molecules, 28(1), 1. doi:10.3390/molecules28010001

- Brullo, C., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(24), 7654. doi:10.3390/molecules26247654

Sources

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 4. HJ-4, a novel piperine derivative, inhibits tumor growth and angiogenesis via p53 activation and oncogenic pathway inhibition in colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dctd.cancer.gov [dctd.cancer.gov]

- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]

- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. enamine.net [enamine.net]

- 17. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

Topic: Best Practices for Storing (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine to Prevent Chemical Degradation

An Application Note for the Preservation of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

Abstract

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is a complex organic molecule with significant potential in drug discovery and development, featuring multiple functional groups that contribute to its bioactivity and its susceptibility to degradation. The integrity of this compound is paramount for reproducible experimental results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage and handling of this compound. We delve into the primary chemical degradation pathways—hydrolysis, oxidation, and photodegradation—and present evidence-based protocols to mitigate these risks. This guide includes recommendations for short-term and long-term storage, as well as a detailed protocol for performing forced degradation studies to validate compound stability under specific laboratory conditions.

Chemical Profile and Inherent Instabilities

To establish a robust storage strategy, it is essential to understand the chemical structure of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine and identify the functional groups most prone to degradation.

-

Sulfone Group: The phenylsulfonyl moiety attached to the piperidine ring at the C4 position is a sulfone. Sulfones are in a high oxidation state and are generally considered chemically inert and stable, resistant to further oxidation and mild reduction.[1][2]

-

Sulfonamide Linkage: The styrylsulfonyl group is attached to the piperidine nitrogen, forming a sulfonamide bond (-SO₂-N-). This is a critical point of potential instability. Sulfonamide linkages are susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[3][4]

-

(E)-Styryl Moiety: The styryl group (a vinylbenzene) contains a carbon-carbon double bond conjugated with a phenyl ring. This region of the molecule is susceptible to two primary degradation pathways:

-

Piperidine Ring: The saturated piperidine ring is generally stable. However, the nitrogen atom's reactivity is modified by the strongly electron-withdrawing sulfonyl group.

Based on this analysis, the primary concerns for degradation are hydrolysis of the sulfonamide bond and reactions involving the styryl double bond.

Principal Degradation Pathways

Understanding the mechanisms of degradation is fundamental to designing effective preventative measures. The three main pathways are hydrolysis, oxidation, and photodegradation.

Figure 1. Primary degradation pathways for (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine.

Hydrolytic Degradation

Hydrolysis is a common abiotic degradation process for many pharmaceuticals. For the title compound, the sulfonamide bond is the most likely site for hydrolytic attack. The reaction involves the nucleophilic attack of a water molecule on the sulfur atom of the sulfonyl group, leading to the cleavage of the S-N bond.[4] This process can be significantly accelerated by the presence of acids or bases.[4][9] The degradation products would be 4-(phenylsulfonyl)piperidine and styrenesulfonic acid derivatives. While many sulfonamides are relatively stable at neutral pH, stability should not be assumed, and exposure to aqueous environments, especially those with uncontrolled pH, should be minimized.

Oxidative Degradation

Oxidation involves the loss of electrons and can be initiated by atmospheric oxygen, light, or trace metal impurities.[5][6] The styryl double bond is the most susceptible functional group to oxidation. Autoxidation can lead to the formation of peroxides, which can then decompose into a variety of cleavage products, including aldehydes (e.g., benzaldehyde) and other oxidized species. This not only reduces the concentration of the active compound but also introduces potentially reactive impurities into the sample.

Photodegradation

Many organic molecules with chromophores are sensitive to light.[7] The conjugated system of the styryl group in (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine can absorb UV and possibly visible light. This absorbed energy can lead to two primary outcomes:

-

E/Z Isomerization: The (E)-isomer can convert to the (Z)-isomer, which may have different biological activity and physicochemical properties.

-

Photochemical Reactions: The excited state of the molecule can undergo other reactions, such as cyclization, dimerization, or photo-oxidation, leading to a complex mixture of degradants.[8][10] According to ICH guidelines, photostability testing is a critical part of stress testing for new active substances.[11]

Recommended Storage and Handling Protocols

To maintain the chemical integrity of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, the following storage conditions are recommended. These conditions are designed to mitigate the risks outlined in the previous section.

| Parameter | Short-Term Storage (≤ 4 weeks) | Long-Term Storage (> 4 weeks) | Rationale |

| Temperature | 2-8 °C (Refrigerated) | ≤ -20 °C (Frozen) | Reduces the kinetic rate of all degradation reactions (hydrolysis, oxidation).[6] |

| Atmosphere | Tightly sealed container | Sealed under inert gas (Argon or Nitrogen) | An inert atmosphere minimizes the risk of oxidation of the styryl moiety.[5] |

| Light | Amber glass vial or opaque container | Amber glass vial or opaque container, stored in the dark | Protects the styryl group from photodegradation and E/Z isomerization.[7][11] |

| Moisture | Store in a desiccated environment | Store in a desiccated environment; use of desiccants is advised | Prevents hydrolysis of the sulfonamide linkage.[5] |

| Container | Tightly sealed glass vial (Type I borosilicate) | Tightly sealed glass vial (Type I borosilicate) with PTFE-lined cap | Glass is inert and non-reactive. A PTFE-lined cap provides a superior seal against moisture and oxygen ingress compared to other materials. |

Handling Best Practices:

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture on the cold compound.

-

Inert Atmosphere: For long-term storage, after dispensing the required amount, flush the vial headspace with an inert gas before re-sealing.

-

Solutions: Prepare solutions fresh for each experiment. If stock solutions must be stored, they should be kept at ≤ -20 °C in tightly sealed vials. The stability in various solvents should be experimentally determined.

Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (stress testing) study is essential to identify the intrinsic stability of the compound and to develop stability-indicating analytical methods.[6][12] This protocol provides a framework for assessing the degradation of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine under various stress conditions.

Objective: To determine the degradation profile of the compound under hydrolytic, oxidative, photolytic, and thermolytic stress.

Materials:

-

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

HPLC system with a UV detector

-

Photostability chamber (ICH Q1B compliant)[11]

-

Calibrated oven

Experimental Workflow

Figure 2. Workflow for the forced degradation study.

Step-by-Step Protocol

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

-

Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 0.1 mg/mL. This is the time-zero (T₀) control.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equimolar amount of NaOH, and dilute to the working concentration.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60 °C. Withdraw and neutralize aliquots with HCl as described for acid hydrolysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points and dilute to the working concentration.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 60 °C. At specified time points, dissolve a portion of the solid to prepare a working concentration solution for analysis.

-

Photolytic Degradation: Expose a solid sample and a solution (0.1 mg/mL in 50:50 ACN:H₂O) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient elution of water and acetonitrile). Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.

Conclusion

The chemical stability of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine is critical for its effective use in research and development. The primary vulnerabilities of the molecule are the sulfonamide bond to hydrolysis and the styryl group to oxidation and photodegradation. Adherence to the recommended storage protocols—specifically, storage at low temperatures (≤ -20 °C for long-term), under an inert atmosphere, and protected from light and moisture—is essential to preserve the compound's integrity.[5][11][13] Researchers are strongly encouraged to perform forced degradation studies to confirm stability under their specific laboratory conditions and to validate their analytical methods.

References

- Vertex AI Search. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC.

- Vertex AI Search. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC.

- Vertex AI Search. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry.

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Available from: [Link]

- Vertex AI Search. An Efficient Oxidation of Sulfides to Sulfones with Urea–Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acet.

-

Rozen, S., & Bareket, Y. (1997). Oxidation of Sulfur-Containing Compounds with HOF·CH3CN. The Journal of Organic Chemistry, 62(5), 1457-1462. Available from: [Link]

-

Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available from: [Link]

-

Zhang, Y., et al. (2018). A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine. Communications in Computational Chemistry, 6, 1-13. Available from: [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

-

Oriental Journal of Chemistry. Biocatalytic Oxidation of Sulfides to Sulfones. Available from: [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

-

FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. Available from: [Link]

-

ResearchGate. (2025). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Available from: [Link]

-

Knauber, T., et al. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. ACS Omega, 7(30), 26861–26869. Available from: [Link]

-

International Journal of Novel Research and Development. (2018). Degradation Profiling of Pharmaceuticals: A Review. Available from: [Link]

-

ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Available from: [Link]

Sources

- 1. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine | Communications in Computational Chemistry [global-sci.com]

- 5. biofargo.com [biofargo.com]

- 6. ijnrd.org [ijnrd.org]

- 7. ftloscience.com [ftloscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Reducing off-target binding effects when using (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

Technical Support Center: (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine

A Guide to Mitigating Off-Target Binding Effects for Researchers

Prepared by a Senior Application Scientist

Welcome to the technical support center for (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing off-target binding effects during your experiments. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative scientific literature.

Understanding the Compound and the Challenge

(E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine belongs to a class of compounds containing phenylsulfonyl and piperidine moieties. These chemical structures are common in medicinal chemistry and are known to interact with a variety of biological targets. For instance, derivatives of 4-(phenylsulfonyl)piperidine have been identified as high-affinity, selective 5-HT2A receptor antagonists.[1][2] Additionally, compounds with styryl sulfone and phenylsulfonylpiperazine structures have shown potential as anticancer and anti-inflammatory agents, respectively.[3][4]

The inherent challenge with such pharmacologically active scaffolds is the potential for off-target binding, where the compound interacts with proteins other than the intended target. This can lead to a range of issues, from misleading experimental results and wasted resources to unforeseen toxicity.[5][6] This guide provides a structured approach to identifying and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target binding profiles for compounds with phenylsulfonyl and piperidine motifs?

A1: Compounds containing these motifs have been associated with a range of biological activities. For example, phenylpiperidine derivatives are known to interact with opioid receptors, such as the mu-opioid receptor.[7] Furthermore, 4-(phenylsulfonyl)piperidine derivatives have been investigated as 5-HT2A receptor antagonists.[1][2] It is crucial to consider the possibility of interactions with these and other related receptors when working with (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine.

Q2: How can I preemptively assess the potential for off-target effects with my compound?

A2: Computational approaches can be a valuable first step. In silico methods can predict potential off-target interactions for small molecules, helping to guide your experimental design.[6][8] These tools use algorithms to screen your compound against databases of known protein structures and binding sites. While not a substitute for experimental validation, this can provide an early warning of likely off-target interactions.

Q3: What is the first experimental step I should take to minimize off-target effects?

A3: The most critical initial step is to perform a dose-response curve for your compound in your primary assay. This will help you identify the optimal concentration range that elicits the desired on-target effect while minimizing off-target binding. It is generally advisable to use the lowest effective concentration to reduce the likelihood of engaging lower-affinity off-target proteins.

Troubleshooting Guide: Addressing Off-Target Binding

This section provides a systematic approach to troubleshooting unexpected or inconsistent results that may be due to off-target effects.

Issue 1: Inconsistent or Unexpected Phenotypic Results

You observe a cellular phenotype that is not consistent with the known function of the intended target.

Root Cause Analysis:

This discrepancy often points to the compound engaging one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent phenotypes.

Step-by-Step Guidance:

-

Re-evaluate Concentration: As a first step, ensure you are using the lowest concentration of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine that produces the desired on-target effect.

-

Employ a Negative Control: Synthesize or obtain a structurally similar analog of your compound that is known to be inactive against the intended target. If this "inactive" compound still produces the same phenotype, it is a strong indicator of an off-target effect.

-

Orthogonal Approaches: If an off-target effect is suspected, use a different method to modulate your target, such as siRNA, shRNA, or CRISPR/Cas9, to see if the same phenotype is observed.[9] This can help to confirm whether the observed effect is truly a result of engaging the intended target.

Issue 2: Difficulty Confirming Direct Target Engagement

You are unable to definitively show that your compound is binding to the intended target in a cellular context.

Root Cause Analysis:

A lack of direct evidence for target engagement can cast doubt on the mechanism of action and whether the observed effects are on-target.[10]

Troubleshooting and Validation Protocols:

Confirming that your small molecule interacts with its intended target within the complex environment of a cell is a critical validation step.[10][11] Several robust methods can be employed:

1. Cellular Thermal Shift Assay (CETSA)

This technique relies on the principle that a protein's thermal stability increases when a ligand is bound.[10]

-

Protocol:

-

Treat intact cells with your compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Cool and centrifuge the samples to separate aggregated proteins from the soluble fraction.

-

Analyze the soluble fraction by Western blot or other protein detection methods to determine the melting temperature of the target protein.

-

A shift in the melting curve in the presence of your compound indicates direct target engagement.[12]

-

2. Affinity-Based Pull-Down Assays

These methods involve modifying your compound with an affinity tag, such as biotin, to isolate its binding partners from a cell lysate.[12]

-

Protocol:

-

Synthesize a biotinylated version of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine.

-

Incubate the biotinylated compound with cell lysates.

-

Use streptavidin-coated beads to "pull down" the biotinylated compound along with any bound proteins.[12]

-

Elute the bound proteins and identify them using mass spectrometry.

-

Data Summary Table:

| Method | Principle | Advantages | Considerations |

| CETSA | Ligand binding increases protein thermal stability.[10] | Label-free; performed in intact cells. | Not all proteins show a clear thermal shift. |

| Affinity Pull-Down | Tagged compound isolates binding partners.[12] | Can identify novel off-targets. | The tag may alter the compound's binding properties.[12] |

Advanced Strategies for Off-Target Profiling

For a more comprehensive understanding of your compound's specificity, consider the following advanced approaches:

-

Unbiased Chemical Proteomics: This involves using your compound as a probe to screen against a broad array of proteins to identify both on- and off-targets.

-

Pharmacodynamic (PD) Biomarker Analysis: Measure changes in downstream biomarkers in the signaling pathway of your intended target.[13] This can provide indirect evidence of target engagement and functional modulation.[13]

Logical Relationship Diagram:

Caption: On-target vs. off-target effects.

By systematically applying these troubleshooting and validation strategies, you can build a more complete and accurate understanding of the biological activity of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine, leading to more robust and reproducible research outcomes.

References

- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC. (n.d.).

- 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2001).

- New styryl sulfones as anticancer agents - PubMed. (2003).

- Target Identification and Validation (Small Molecules) - University College London. (n.d.).

- Strategies for target and pathway engagement in cellular assays. (2020).

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023).

- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC. (2024).

- Target Engagement Biomarkers | Identifying PD Biomarkers in Blood - Sapient Bio. (n.d.).

- Off-target genome editing - Wikipedia. (n.d.).

- Sulfonamide derivatives of styrylheterocycles as a potent inhibitor of COX-2-mediated prostaglandin E2 production - PubMed. (2010).

- Discovery of Some Piperine-Based Phenylsulfonylhydrazone Derivatives as Potent Botanically Narcotic Agents - PubMed. (2015).

- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.).

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (2024).

- 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists - PubMed. (2002).

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed. (2017).

- Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025).

- Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. (2026).

- Structure-based Systems Biology for Analyzing Off-target Binding - PMC. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 9. Off-target genome editing - Wikipedia [en.wikipedia.org]

- 10. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sapient.bio [sapient.bio]

Technical Support Center: Crystallization of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine Derivatives

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine derivatives. These compounds, while promising, can present unique solidification challenges. This document provides a structured, in-depth troubleshooting resource based on established crystallographic principles and field-proven techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of sulfonylpiperidine derivatives. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My compound refuses to crystallize and remains a viscous oil or syrup. What is happening and what should I do?

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1][2] It is a form of liquid-liquid phase separation that typically happens when the solution is highly supersaturated or when the melting point of the solute (often depressed by impurities) is lower than the temperature of the solution.[2][3] The resulting oil is often a good solvent for impurities, making subsequent purification difficult.[1]

Causality & Troubleshooting Steps:

-

Reduce Supersaturation Rate: Oiling out is often a kinetic problem caused by generating supersaturation too quickly.[1]

-

Slower Cooling: If using cooling crystallization, decrease the cooling rate significantly. A slow, controlled temperature ramp allows molecules more time to orient themselves into a crystal lattice.[3][4]

-

Slower Anti-Solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to avoid creating pockets of extremely high local supersaturation.[5][6]

-

-

Increase Solvent Volume: The concentration of your compound may be too high.

-

Add a small amount of the "good" solvent back to the mixture to dissolve the oil, then re-attempt a slower crystallization process.[2]

-

-

Introduce a Nucleation Site (Seeding): The energy barrier for nucleation might be too high.

-

Seed Crystals: If you have a small amount of solid material, add a single, well-formed crystal (a "seed") to the supersaturated solution. This bypasses the difficult primary nucleation step.[7][8][9] Seeding is a highly effective method to control polymorphism and mitigate oiling out.[6]

-

Scratching: Gently scratch the inside of the glass flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites.[3][8]

-

-

Re-evaluate Your Solvent System: The chosen solvent may be inappropriate.

-

Solvent Polarity: Oiling out can occur if the solvent is too non-polar or has a boiling point that is too high relative to the compound's melting point.[3] Experiment with solvents of different polarities.

-

Lower Boiling Point Solvent: Choose a solvent with a lower boiling point to ensure the solution temperature drops below the compound's melting point before it becomes highly supersaturated.

-

-

Purify Your Material: Impurities are a major cause of oiling out as they can inhibit nucleation and depress the melting point.[2][3]

-

Consider re-purifying your derivative using column chromatography to remove any starting materials or by-products before attempting crystallization again.

-

Q2: I obtained a solid, but it's an amorphous powder, not crystalline. How can I promote the formation of well-ordered crystals?

Amorphous precipitation occurs when molecules solidify rapidly without arranging into an ordered crystal lattice. This often happens under conditions of very high supersaturation.[1] While amorphous solids can sometimes be desirable for enhancing solubility, they are often physically unstable and can convert to a crystalline form over time.[10][11][12]

Causality & Troubleshooting Steps:

-

Decrease the Rate of Supersaturation: This is the most critical factor. Amorphous precipitation is a sign that nucleation and growth are happening too fast and in an uncontrolled manner.

-

Use the strategies from Q1: slow down cooling, reduce the rate of anti-solvent addition, or use a solvent in which your compound is slightly more soluble.

-

-

Utilize a Gentler Crystallization Technique:

-

Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material.[13][14] The compound is dissolved in a solvent, and a more volatile anti-solvent (the "precipitant") is allowed to slowly diffuse into the solution in a sealed chamber, gradually inducing supersaturation.[15][16][17]

-

Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate over several days in a loosely covered vial. This is a simple but often effective technique, though it can sometimes lead to lower quality crystals.[14]

-

-

Slurry Conversion:

-

If you have an amorphous solid, you can attempt to convert it to a crystalline form. Create a suspension (slurry) of the amorphous powder in a solvent system in which it is only sparingly soluble.[9] Stir this slurry at a constant temperature for an extended period (hours to days). Over time, the more stable crystalline form should nucleate and grow at the expense of the dissolving amorphous solid.

-

Q3: I have successfully obtained crystals, but I suspect I have different crystal forms (polymorphs). How do I control this?

Polymorphism is the ability of a compound to exist in two or more crystalline forms, which can have different physicochemical properties like solubility, stability, and bioavailability.[18][19] Controlling polymorphism is critical in pharmaceutical development to ensure product consistency and efficacy.[18][20]

Causality & Troubleshooting Steps:

-

Seeding (Most Reliable Method): Seeding a supersaturated solution with crystals of the desired polymorph is the most direct and effective way to ensure that form crystallizes.[21] The seed crystal provides a template for growth, bypassing the nucleation of other, potentially less stable forms.

-

Solvent Selection: The choice of solvent can have a profound impact on which polymorph is favored.[22][23] Solute-solvent interactions in the solution can influence the molecular conformation and assembly pathways, leading to different crystal packing.[23]

-

Screen a diverse range of solvents (polar protic, polar aprotic, non-polar) to identify conditions that favor your desired form.

-

-

Temperature Control: Different polymorphs can be stable at different temperatures.[20]

-

One polymorph might be the stable form at room temperature, while another might be favored at higher or lower temperatures. Systematically vary the crystallization temperature to map out the polymorphic landscape.

-

-

Supersaturation Level: According to Ostwald's Rule of Stages, the least stable (metastable) polymorph often crystallizes first from a highly supersaturated solution.[21]

-

To obtain the most stable form, aim for lower levels of supersaturation and longer crystallization times.

-

To isolate a metastable form, rapid crystallization from a highly supersaturated solution (e.g., crash cooling) might be effective.

-

Troubleshooting Workflows & Diagrams

Workflow 1: General Troubleshooting for Crystallization Failure

This decision tree guides the user when initial crystallization attempts fail to yield any solid product.

Caption: Decision tree for initial crystallization failure.

Workflow 2: Troubleshooting the "Oiling Out" Phenomenon

This workflow provides a systematic approach to resolving the formation of liquid droplets instead of solid crystals.

Caption: Systematic approach to resolving "oiling out".

Data Presentation & Experimental Protocols

Table 1: Common Solvents and Anti-Solvents for Crystallization

The selection of a proper solvent system is crucial.[4] A good solvent should dissolve the compound well at a higher temperature but poorly at a lower temperature. An anti-solvent should be miscible with the solvent but should not dissolve the compound.

| Solvent Class | Examples (Good Solvents) | Potential Anti-Solvents | Notes |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, THF | Hexanes, Heptane, Toluene, Water | Good starting point for many organic molecules. The sulfonyl groups in the target derivatives suggest moderate to good solubility in these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Water, Diethyl Ether, Hexanes | The piperidine nitrogen may interact via hydrogen bonding. Be aware of potential solvate formation. |

| Non-Polar | Dichloromethane (DCM), Chloroform | Hexanes, Pentane, Diethyl Ether | Useful for less polar derivatives. DCM/Hexane or Chloroform/Hexane systems are common for vapor diffusion. |

| Aromatic | Toluene, Benzene | Hexanes, Heptane | May favor specific crystal packing arrangements due to π-stacking interactions with the styryl and phenyl rings of the derivatives. |

Protocol 1: Anti-Solvent Crystallization

This technique involves inducing crystallization by adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound.[24][25]

-

Dissolution: Dissolve the (E)-4-(phenylsulfonyl)-1-(styrylsulfonyl)piperidine derivative in the minimum amount of a suitable "good" solvent (e.g., Acetone) at room temperature or with gentle warming.

-

Filtration (Optional): If any particulate matter is present, filter the solution while warm through a small plug of cotton or filter paper into a clean crystallization vessel.

-

Anti-Solvent Addition: With constant and efficient stirring, add a suitable anti-solvent (e.g., Heptane or deionized water) dropwise.

-

Observe for Turbidity: Continue adding the anti-solvent until the solution becomes faintly and persistently turbid. This indicates the point of nucleation.

-

Induce Growth: If no crystals form, add one or two more drops of anti-solvent. If crystals still do not appear, you can try seeding the solution or gently scratching the flask.

-

Maturation: Loosely cover the vessel and allow it to stand undisturbed for several hours to overnight to allow the crystals to grow. Cooling the mixture in an ice bath can often increase the yield.[26]

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Protocol 2: Vapor Diffusion (Sitting Drop Method)

This gentle technique is ideal for growing high-quality single crystals for analysis like X-ray diffraction.[13][16]

-

Prepare Reservoir: In the outer well of a crystallization plate (e.g., a Cryschem plate), add 0.5 - 1.0 mL of the anti-solvent (the more volatile liquid, e.g., Pentane).[16]

-

Prepare Sample Drop: Dissolve the piperidine derivative to near-saturation in a suitable "good" solvent (the less volatile liquid, e.g., Ethyl Acetate).

-

Dispense Drop: In the central post of the well, carefully pipette 1-5 µL of the compound solution to form a "sitting drop".[16]

-

Seal the Well: Immediately and securely seal the well with clear sealing tape or film. This creates a closed system.

-

Equilibration: Store the plate in a vibration-free location at a constant temperature. Over time, the volatile anti-solvent from the reservoir will slowly diffuse as a vapor into the sitting drop. Concurrently, the less volatile "good" solvent will diffuse out of the drop into the reservoir.[16][17]

-

Crystal Growth: This slow change in solvent composition will gradually increase the supersaturation within the drop, leading to the slow growth of crystals over days or weeks.

-

Harvesting: Once crystals of suitable size have formed, carefully open the well and remove them with a micro-loop or fine needle.

References

-

GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Available from: [Link]

-